![molecular formula C20H13Cl2NOS B3036968 2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole CAS No. 400087-90-3](/img/structure/B3036968.png)
2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole
Overview
Description
“2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole” is an organic molecule with the molecular formula C20H13Cl2NOS . It is also known as 4-(1,3-benzothiazol-2-yl)benzyl 3,5-dichlorophenyl ether .
Synthesis Analysis
The synthesis of benzothiazoles, which includes “2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole”, often involves a reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of “2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole” consists of a benzothiazole ring attached to a phenyl ring through a methylene bridge. This phenyl ring is further attached to a 3,5-dichlorophenoxy group .Chemical Reactions Analysis
Benzothiazoles, including “2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole”, can undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications
Antitumor Activity in Ovarian and Breast Cancer : A class of 2-(4-Aminophenyl)benzothiazoles, closely related to the queried compound, has shown potent inhibitory activity against human ovarian carcinoma cell lines in vitro and in vivo, as well as against breast cancer cell lines. These compounds exhibit GI50 values in the nanomolar range, indicating their high potency in inhibiting cancer cell growth (Bradshaw et al., 1998). Similarly, another study showed potent in vitro activity of 2-(4-aminophenyl)benzothiazoles against breast cancer cell lines, with effectiveness extending to ovarian, lung, and renal cell lines (Shi et al., 1996).
Selective Antitumor Profile and Unique Mechanism of Action : These compounds exhibit a selective antitumor profile, with a unique mechanism of action that is different from known clinically active chemotherapeutic agents. This includes specific activity against certain breast, ovarian, colon, and renal carcinoma cell lines (Chua et al., 1999). Additionally, 2-(4-Aminophenyl)benzothiazoles have shown to generate DNA adducts in sensitive tumor cells, further indicating their potential as effective antitumor agents (Leong et al., 2003).
Application in pH and Metal Cation Sensing : Beyond anticancer applications, benzothiazole derivatives have been used in designing fluorescent probes for sensing pH changes and metal cations. This application is attributed to the high acidity of the fluorophenol moiety in these compounds (Tanaka et al., 2001).
Synthesis and Characterization in Material Science : In the field of materials science, benzothiazole derivatives have been synthesized and characterized for their potential use in polymers. These compounds have shown enhanced solubility and thermal stability, making them suitable for advanced technological applications (Toiserkani et al., 2011).
properties
IUPAC Name |
2-[4-[(3,5-dichlorophenoxy)methyl]phenyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NOS/c21-15-9-16(22)11-17(10-15)24-12-13-5-7-14(8-6-13)20-23-18-3-1-2-4-19(18)25-20/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYZIXAVUYIVIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)COC4=CC(=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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